![molecular formula C15H17N3O5 B2390061 Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 306737-19-9](/img/structure/B2390061.png)
Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a pyrimidine ring substituted with various functional groups, including a nitro group, an ethyl group, and a carboxylate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate, 3-nitroaniline, and ethyl chloroformate.
Reaction Steps: The synthesis involves multiple steps, including condensation, cyclization, and esterification reactions.
Conditions: The reactions are usually carried out under acidic or basic conditions, with temperature control to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.
- Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluating the cytotoxic effects of this compound revealed significant antiproliferative effects against several types of cancer:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. It may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.
Research Findings
In vitro studies have demonstrated that derivatives of tetrahydropyrimidine compounds can significantly reduce inflammation markers in cell cultures. These findings support further exploration into its use for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This suggests potential applications in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets.
Synthetic Pathway Overview
- Starting Materials : The synthesis starts with readily available pyrimidine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization steps that introduce the nitrophenyl group and carboxylate functionality.
- Characterization : The final products are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Mechanism of Action
The mechanism by which Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Nicardipine: A calcium channel blocker used in the treatment of hypertension.
Indole Derivatives: Compounds with similar biological activities, including antiviral and anticancer properties.
Biological Activity
Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15N3O5
- Molecular Weight : 305.29 g/mol
- CAS Number : 110448-29-8
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. This compound has shown efficacy against various cancer cell lines.
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, which is critical in cancer treatment strategies.
Antimicrobial Activity
Studies have also reported antimicrobial properties associated with this compound. It demonstrates activity against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
- Interference with Cell Signaling Pathways : The compound might modulate signaling pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.
Case Studies
A notable study published in MDPI highlighted the synthesis and evaluation of various tetrahydropyrimidine derivatives for anticancer activity. The study concluded that modifications at the 4-position significantly influenced biological activity, with the nitrophenyl group enhancing cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
methyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-6-5-7-11(8-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALRZHYLVAIFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.